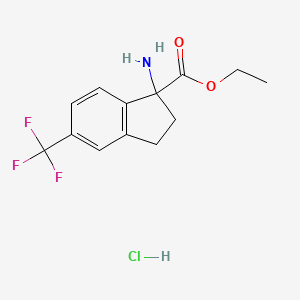
Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an indene ring system substituted with an amino group, a trifluoromethyl group, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring system can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.
Esterification: The ethyl ester moiety can be formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester moiety to alcohols or the amino group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the indene ring.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester moiety.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halogens, alkyl, or aryl groups.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting key signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate, Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate sulfate, and Ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylate phosphate.
Uniqueness: The presence of the trifluoromethyl group and the hydrochloride salt form enhances its solubility, stability, and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H15ClF3NO2 |
|---|---|
Molecular Weight |
309.71 g/mol |
IUPAC Name |
ethyl 1-amino-5-(trifluoromethyl)-2,3-dihydroindene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14F3NO2.ClH/c1-2-19-11(18)12(17)6-5-8-7-9(13(14,15)16)3-4-10(8)12;/h3-4,7H,2,5-6,17H2,1H3;1H |
InChI Key |
BAVFGSKACIQFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=C1C=CC(=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



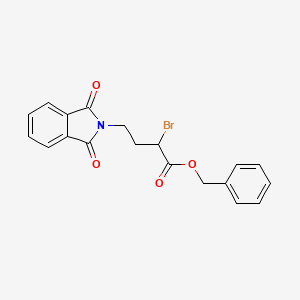
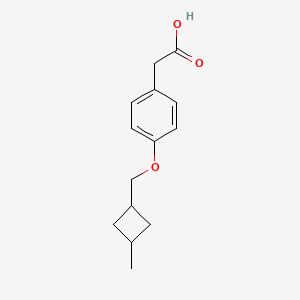
![methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate](/img/structure/B13024271.png)
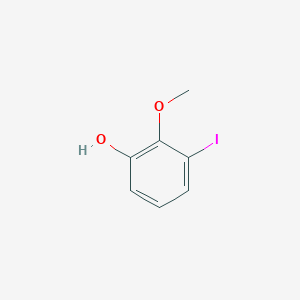
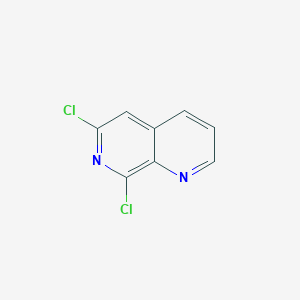
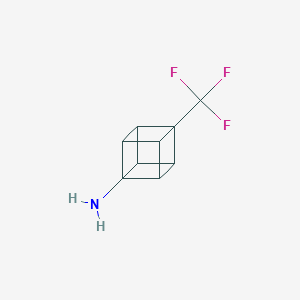
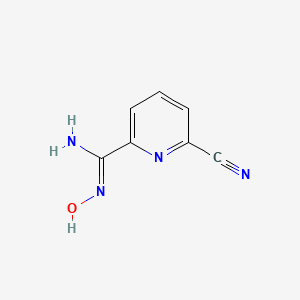
![4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13024305.png)

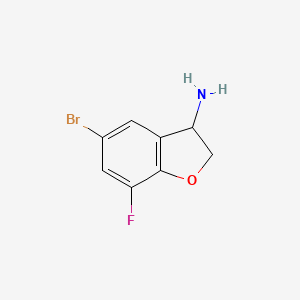
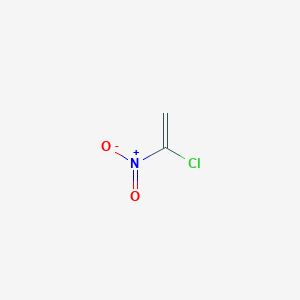

![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13024336.png)
